molecular formula C16H13ClFNO3 B7485635 3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid

3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid

Cat. No.: B7485635
M. Wt: 321.73 g/mol
InChI Key: CHEKABFAKPKUDR-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid is an organic compound that features both chlorophenyl and fluorobenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid typically involves multi-step organic reactions. One possible synthetic route could include:

    Nitration and Reduction: Starting with chlorobenzene, nitration followed by reduction can yield 3-chloroaniline.

    Acylation: The 3-chloroaniline can then undergo acylation with 4-fluorobenzoyl chloride to form the corresponding amide.

    Alkylation: Finally, the amide can be alkylated with a suitable propanoic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanoic acid moiety.

    Reduction: Reduction reactions could target the carbonyl group in the fluorobenzoyl moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions or receptor binding.

Medicine

Industry

    Agrochemicals: Possible use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action would depend on the specific application. In pharmaceuticals, it might involve binding to a specific enzyme or receptor, altering its activity. The molecular targets and pathways would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-3-[(4-chlorobenzoyl)amino]propanoic acid
  • 3-(3-Fluorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid

Uniqueness

The unique combination of chlorophenyl and fluorobenzoyl groups in 3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid may confer distinct chemical and biological properties, such as enhanced binding affinity or specific reactivity patterns.

Properties

IUPAC Name

3-(3-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c17-12-3-1-2-11(8-12)14(9-15(20)21)19-16(22)10-4-6-13(18)7-5-10/h1-8,14H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEKABFAKPKUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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